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molecular formula C13H24N2O3 B8516851 Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate

Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate

Cat. No. B8516851
M. Wt: 256.34 g/mol
InChI Key: GZIIUJBFAGFLFM-UHFFFAOYSA-N
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Patent
US08361998B2

Procedure details

To a solution of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate (Compound F5) (2.696 g, 10.52 mmol) in THF (20 mL) was a 1M LAH in THF (42.1 mL, 42.07 mmol) solution dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere. The resultant mixture was stirred at rt for 1 h and heated at 40° C. over night. The reaction was cooled to 0° C. and Na2SO4×10H2O followed by NaOH (2M, 2 mL) was added. The mixture was diluted with Et2O (100 mL) and the resultant mixture was filtered. The solids were washed with Et2O (3×50 mL). To the filtrate was HCl (1.25 N aq. solution, 15 mL) in EtOH added. The filtrate was concentrated and the residue mixed with EtOH (60 mL). The EtOH was removed under reduced pressure. IPA (30 mL) was added and the mixture sonicated for 2 min. After filtration was the title compound (1.89 g, 96%) obtained as a HCl salt. 1H NMR (400 MHz, CDCl3) δ 1.00, 1.71, 2.29, 2.41, 2.63. Total no of protons: 19.
Quantity
2.696 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
42.1 mL
Type
solvent
Reaction Step Nine
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:11][C:12](=O)OC(C)(C)C)([CH3:10])[C:3](=O)[N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C1COCC1.CCOCC>[CH3:12][NH:11][C:2]([CH3:10])([CH3:1])[CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2.3.4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
2.696 g
Type
reactant
Smiles
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Nine
Name
Quantity
42.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resultant mixture was filtered
WASH
Type
WASH
Details
The solids were washed with Et2O (3×50 mL)
ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue mixed with EtOH (60 mL)
CUSTOM
Type
CUSTOM
Details
The EtOH was removed under reduced pressure
ADDITION
Type
ADDITION
Details
IPA (30 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture sonicated for 2 min
Duration
2 min
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
CNC(CN1CCCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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